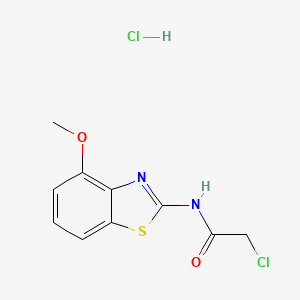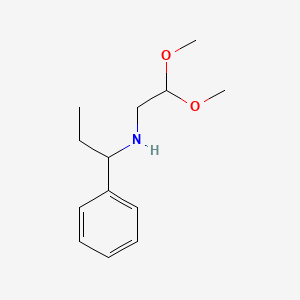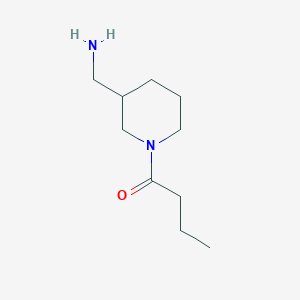
1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol
Übersicht
Beschreibung
“1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol” is a compound with the molecular formula C4H6N2O2 . It’s also known as “(5-Methyl-1,3,4-oxadiazol-2-yl)methanol”.
Synthesis Analysis
Oxadiazoles, including 1,3,4-oxadiazoles, are synthesized by cyclization of benzophenone hydrazide, followed by the nucleophillic alkylation of the heterocyclic scaffold . The synthesis of 1,2,4-oxadiazole ring involves the condensation reaction of amidoximes with derivatives of carboxylic acids or acid chlorides .
Molecular Structure Analysis
The InChI code for this compound is 1S/C4H6N2O2/c1-3-5-6-4(2-7)8-3/h7H,2H2,1H3 . This indicates the presence of carbon, hydrogen, nitrogen, and oxygen atoms in the molecule.
Physical And Chemical Properties Analysis
The compound has a molecular weight of 114.1 . It is a liquid at room temperature . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.
Wissenschaftliche Forschungsanwendungen
Antibakterielle Aktivität
1,3,4-Oxadiazol-Derivate wurden als signifikant antibakteriell wirksam beschrieben . Das Vorhandensein des 1,3,4-Oxadiazolrings in der Struktur dieser Verbindungen trägt zu ihren antibakteriellen Eigenschaften bei.
Antifungale Aktivität
Neben ihren antibakteriellen Eigenschaften zeigen 1,3,4-Oxadiazol-Derivate auch antifungale Aktivität . Dies macht sie wertvoll für die Entwicklung neuer Antimykotika.
Analgetische und entzündungshemmende Eigenschaften
Verbindungen, die 1,3,4-Oxadiazol-Kerne enthalten, besitzen nachweislich analgetische und entzündungshemmende Eigenschaften . Dies deutet auf mögliche Anwendungen bei der Behandlung von Schmerzen und Entzündungen hin.
Antivirale Eigenschaften
Es wurde berichtet, dass 1,3,4-Oxadiazol-Derivate auch antivirale Eigenschaften aufweisen . Dies eröffnet Möglichkeiten für ihren Einsatz bei der Entwicklung neuer antiviraler Medikamente.
Antitumoraktivität
1,3,4-Oxadiazol-Derivate haben sich als potenzielle Antitumormittel erwiesen . Ihre Fähigkeit, das Wachstum von Krebszellen zu hemmen, macht sie zu vielversprechenden Kandidaten für die Krebstherapie.
Antihypertensive Eigenschaften
Es wurde auch festgestellt, dass diese Verbindungen antihypertensive Eigenschaften haben . Dies deutet darauf hin, dass sie bei der Behandlung von Bluthochdruck eingesetzt werden könnten.
Antiepileptische Eigenschaften
Es wurde berichtet, dass 1,3,4-Oxadiazol-Derivate antiepileptische Eigenschaften aufweisen . Dies deutet auf mögliche Anwendungen bei der Behandlung von Epilepsie und anderen Krampfanfällen hin.
Antidiabetische Eigenschaften
Schließlich haben 1,3,4-Oxadiazol-Derivate auch antidiabetische Eigenschaften gezeigt . Dies deutet auf mögliche Anwendungen bei der Behandlung von Diabetes hin.
Wirkmechanismus
1,3,4-Oxadiazoles are five-membered heterocyclic compounds containing an oxygen atom and two nitrogen atoms. They have been found to exhibit a variety of biological activities, including antiviral, antibacterial, anti-inflammatory, antipyretic, antitubercular, central nervous system depressants, anticancer, diuretic, analgesic, antiemetic, and anticonvulsive properties .
The exact mechanism of action would depend on the specific compound and its targets within the body. For example, some 1,3,4-oxadiazoles might interact with certain enzymes or receptors, altering their function and leading to the observed biological effects .
The pharmacokinetics, or how the compound is absorbed, distributed, metabolized, and excreted (ADME) by the body, would also depend on the specific compound. Factors such as the compound’s solubility, stability, and molecular size could all influence its pharmacokinetics .
The compound’s action could be influenced by various environmental factors, such as pH, temperature, and the presence of other compounds. For example, the compound might be more stable and effective under certain conditions .
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol in laboratory experiments include its availability, its low cost, and its ease of synthesis. Additionally, this compound is relatively stable and has a low toxicity. However, there are some limitations to using this compound in laboratory experiments. For example, it is not soluble in water, which can make it difficult to use in certain experiments. Additionally, it is not very stable in the presence of light and oxygen, which can limit its use in certain experiments.
Zukünftige Richtungen
There are many potential future directions for research on 1-(5-Methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol. For example, further research could be conducted to explore its mechanism of action and to identify its potential therapeutic applications. Additionally, further research could be conducted to explore its potential use as a starting material for the synthesis of other compounds. Additionally, research could be conducted to investigate its potential use in the development of novel pharmaceuticals. Finally, research could be conducted to explore its potential use in the development of
Safety and Hazards
Eigenschaften
IUPAC Name |
1-(5-methyl-1,3,4-oxadiazol-2-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H8N2O2/c1-3(8)5-7-6-4(2)9-5/h3,8H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WCUWYKIMDAACPY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(O1)C(C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H8N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
128.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1311316-81-0 | |
| Record name | 1-(5-methyl-1,3,4-oxadiazol-2-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[4-(Difluoromethoxy)-3-methoxyphenyl]ethan-1-amine hydrochloride](/img/structure/B1465150.png)




![4-{3-[(2-Methoxyphenyl)methyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B1465157.png)



![cis-3-[2-(3-Methylphenyl)-2-oxoethyl]-cyclohexane-1-carboxylic acid](/img/structure/B1465166.png)


